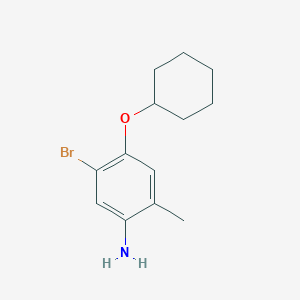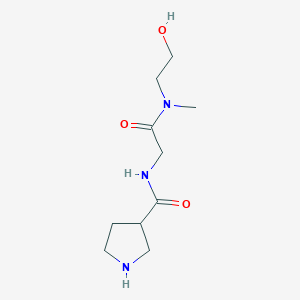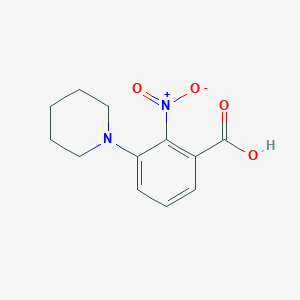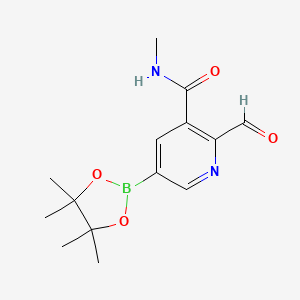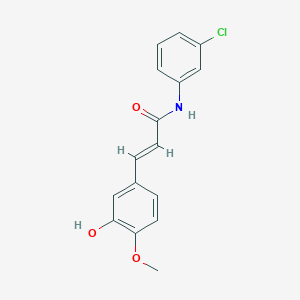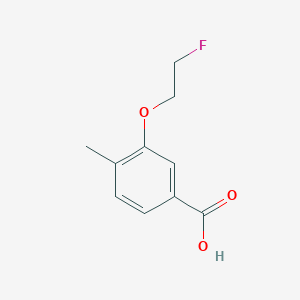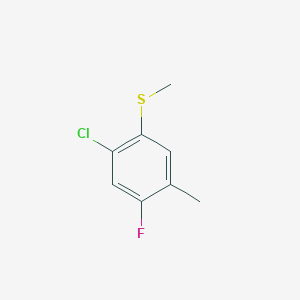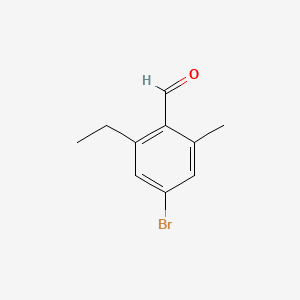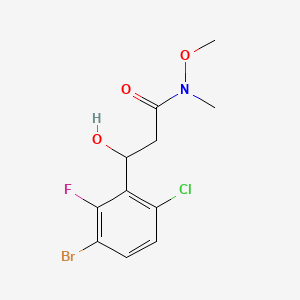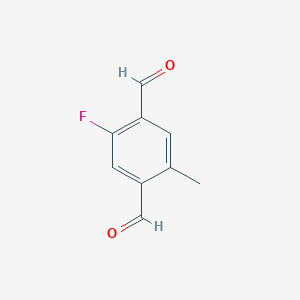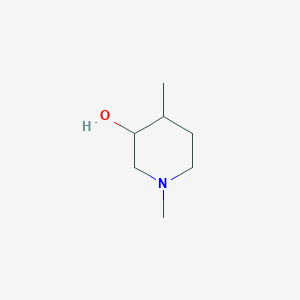
2,5-Diamino-N1,N4-dihydroxyterephthalimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diamino-N1,N4-dihydroxyterephthalimidamide is a chemical compound with the molecular formula C8H12N6O2 and a molecular weight of 224.10217365 g/mol. It is known for its unique structure, which includes two amino groups and two hydroxy groups attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-N1,N4-dihydroxyterephthalimidamide typically involves the reaction of terephthalic acid derivatives with appropriate amines and hydroxylamine under controlled conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents like water, ethanol, or dimethyl sulfoxide (DMSO) are used.
Catalysts: Acid or base catalysts may be employed to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diamino-N1,N4-dihydroxyterephthalimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,5-Diamino-N1,N4-dihydroxyterephthalimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,5-Diamino-N1,N4-dihydroxyterephthalimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diaminoterephthalic acid: Similar structure but lacks hydroxy groups.
2,5-Dihydroxyterephthalic acid: Similar structure but lacks amino groups.
N1,N4-Dihydroxyterephthalimide: Similar structure but lacks amino groups.
Uniqueness
2,5-Diamino-N1,N4-dihydroxyterephthalimidamide is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and versatility in various applications. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H12N6O2 |
|---|---|
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
2,5-diamino-1-N',4-N'-dihydroxybenzene-1,4-dicarboximidamide |
InChI |
InChI=1S/C8H12N6O2/c9-5-1-3(7(11)13-15)6(10)2-4(5)8(12)14-16/h1-2,15-16H,9-10H2,(H2,11,13)(H2,12,14) |
Clé InChI |
JZNSFFKFTTYHII-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C(=CC(=C1N)/C(=N/O)/N)N)/C(=N/O)/N |
SMILES canonique |
C1=C(C(=CC(=C1N)C(=NO)N)N)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


